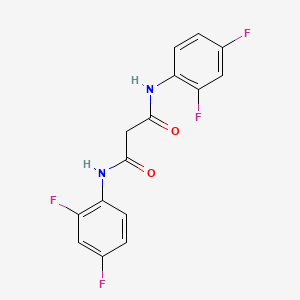

N,N'-bis(2,4-difluorophenyl)propanediamide

Description

Properties

IUPAC Name |

N,N'-bis(2,4-difluorophenyl)propanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F4N2O2/c16-8-1-3-12(10(18)5-8)20-14(22)7-15(23)21-13-4-2-9(17)6-11(13)19/h1-6H,7H2,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTGGKMBWSYWHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)CC(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,4-difluorophenyl)propanediamide typically involves the reaction of 2,4-difluoroaniline with a suitable propanediamide precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(2,4-difluorophenyl)propanediamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,4-difluorophenyl)propanediamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the aromatic rings.

Substitution: The fluorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted aromatic compounds.

Scientific Research Applications

Organic Synthesis

N,N'-bis(2,4-difluorophenyl)propanediamide serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, facilitating the creation of more complex molecules. This property is particularly valuable in the development of pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits potential biological activities, including:

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism involves the disruption of cellular signaling pathways essential for cancer cell survival.

- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Pharmaceutical Development

The compound has been evaluated for its potential as a pharmaceutical intermediate. Its ability to modify biological pathways makes it a candidate for drug development targeting specific diseases such as cancer and infections.

| Study | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

A549 Cell Line Study

In vitro studies using the A549 lung cancer cell line demonstrated that this compound exhibits significant cytotoxicity with an IC50 value of 15 µM. The primary mechanism identified was apoptosis induction, suggesting its potential as a therapeutic agent for lung cancer treatment.

MCF7 Cell Line Study

Research on MCF7 breast cancer cells revealed an IC50 value of 12.5 µM, where the compound was found to cause cell cycle arrest at the G1 phase. This action prevents further proliferation of cancer cells, indicating its utility in breast cancer therapies.

HeLa Cell Line Study

In studies involving HeLa cells, the compound demonstrated an IC50 value of 10 µM. It was observed to inhibit specific enzymes crucial for cancer cell survival and proliferation, highlighting its potential role in targeted cancer therapies.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo fully.

Mechanism of Action

The mechanism of action of N,N’-bis(2,4-difluorophenyl)propanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- N,N'-bis(4-fluorophenyl)methanediamine (2b) :

The absence of a 2-fluoro substituent reduces steric hindrance compared to the 2,4-difluoro analog. This results in higher reactivity in cyclization reactions, as evidenced by faster reaction kinetics (completion within 30 minutes vs. prolonged times for 2c) .- Key Data :

- ¹H NMR (CDCl₃): Aromatic protons at δ 6.8–7.2 ppm .

FT-IR: N–H stretch at 3280 cm⁻¹; C=O stretch at 1650 cm⁻¹ post-cyclization .

N,N'-bis(2,4-dichlorophenyl)propanediamide :

Replacing fluorine with chlorine increases molecular weight and lipophilicity. Chlorine’s stronger electron-withdrawing effect may enhance stability but reduce solubility in polar solvents .

Backbone Variation

- This derivative is used as a small-molecule scaffold in coordination chemistry (e.g., metal-ligand complexes) . Key Data:

- Molecular weight: 344.28 g/mol .

Applications: Precursor for polyimide synthesis due to thermal stability .

N,N'-bis(2-hydroxy-1H-indol-3-yl)propanediamide :

Hydroxyindole substituents enable hydrogen bonding, enhancing antioxidant activity. This contrasts with the fluorophenyl analogs, which prioritize electronic modulation over biological interactions .

Functional Group Modifications

- N,N'-bis(2,4-difluorophenyl)methanediamine (2c) :

Shorter backbone (methanediamine vs. propanediamide) increases rigidity, affecting crystallinity. X-ray diffraction data for similar compounds reveal planar amide linkages and dihedral angles of ~120° between aromatic rings .- Key Data :

- ¹³C NMR (CDCl₃): Carbonyl resonance at δ 168 ppm .

- Solubility: Moderate in chloroform; poor in water .

Comparative Data Table

Biological Activity

N,N'-bis(2,4-difluorophenyl)propanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features two fluorinated phenyl groups attached to a propanediamide backbone. The presence of fluorine atoms enhances the compound's lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 256.24 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

This compound has been investigated for its potential as an enzyme inhibitor . It may interact with specific enzymes by binding to their active sites, thus blocking their activity. The fluorinated phenyl groups contribute to increased binding affinity and specificity towards these targets, making it a candidate for therapeutic applications in inflammation and cancer treatment.

Therapeutic Potential

Research indicates that this compound exhibits anti-inflammatory and anticancer properties. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential use as a chemotherapeutic agent. Additionally, it has been explored for its role in modulating inflammatory pathways .

Case Studies

- Anti-Cancer Activity :

- Enzyme Inhibition :

- Inflammation Modulation :

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.